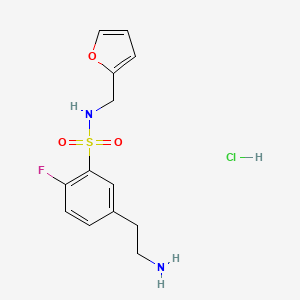
5-(2-aminoethyl)-2-fluoro-N-(furan-2-ylmethyl)benzene-1-sulfonamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-aminoethyl)-2-fluoro-N-(furan-2-ylmethyl)benzene-1-sulfonamide hydrochloride is a useful research compound. Its molecular formula is C13H16ClFN2O3S and its molecular weight is 334.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-(2-aminoethyl)-2-fluoro-N-(furan-2-ylmethyl)benzene-1-sulfonamide hydrochloride (CAS Number: 1266694-52-3) is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that may influence its pharmacological properties, particularly in the context of cancer treatment and enzyme inhibition.
- Molecular Formula : C₁₃H₁₆ClFN₂O₃S
- Molecular Weight : 334.79 g/mol
- CAS Number : 1266694-52-3
The biological activity of this compound appears to be linked to its ability to interact with various biological targets, including enzymes and receptors involved in cancer progression. Sulfonamides are known to inhibit carbonic anhydrases (CAs), which play a crucial role in tumor growth and metastasis.
Biological Activity Overview
Recent studies have explored the biological efficacy of this compound against various cancer cell lines. The following sections summarize key findings from relevant research literature.
Anticancer Activity
Research indicates that derivatives similar to this compound exhibit significant cytotoxic effects against several cancer cell lines, including:
- MCF-7 (Breast Cancer)
- U-937 (Monocytic Leukemia)
- A549 (Lung Cancer)
In a comparative study, compounds with similar structures demonstrated IC₅₀ values ranging from 0.11 to 2.78 µM against these cell lines, indicating potent anticancer properties .
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| 5a | MCF-7 | 0.65 |
| 5b | U-937 | 0.76 |
| 5c | A549 | 1.47 |
Enzyme Inhibition
The sulfonamide moiety is known for its ability to inhibit carbonic anhydrases, which are implicated in various physiological processes including acid-base balance and respiration. Specific studies have shown that certain derivatives can selectively inhibit hCA IX and hCA XII at nanomolar concentrations, which is promising for targeted cancer therapies .
Case Studies
A detailed examination of the compound's effects on cancer cells was conducted using flow cytometry, which revealed that treatment with analogs led to increased apoptosis in MCF-7 and other tested cell lines. The compounds acted in a dose-dependent manner, highlighting their potential as effective anticancer agents .
Example Study Findings:
- Cytotoxicity Assay : Derivatives showed higher cytotoxicity than doxorubicin, a standard chemotherapeutic agent.
- Apoptotic Induction : Flow cytometry assays confirmed that these compounds effectively induce apoptosis in targeted cancer cells.
科学研究应用
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C₁₃H₁₆ClFN₂O₃S
- CAS Number : 1266694-52-3
- Molecular Weight : 303.80 g/mol
The compound features a furan ring, which is known for its biological activity, and a sulfonamide group that enhances its pharmacological properties. The presence of a fluorine atom contributes to its lipophilicity, potentially improving its bioavailability.
Anticancer Activity
Research has indicated that sulfonamide derivatives can exhibit significant anticancer properties. For instance, compounds similar to 5-(2-aminoethyl)-2-fluoro-N-(furan-2-ylmethyl)benzene-1-sulfonamide hydrochloride have been shown to induce apoptosis in cancer cell lines, such as MCF cells. Studies have demonstrated that these compounds can suppress tumor growth in vivo, suggesting their potential as anticancer agents .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Similar sulfonamide derivatives have been tested against various bacterial strains, showing effectiveness in inhibiting growth. The incorporation of the furan moiety may enhance this activity by interacting with bacterial enzymes or receptors .
Carbonic Anhydrase Inhibition
Recent studies have explored the inhibition of carbonic anhydrase isoforms by sulfonamide derivatives. These enzymes play crucial roles in physiological processes such as respiration and acid-base balance. Compounds related to this compound have shown promising inhibition profiles against multiple isoforms, indicating their potential use in treating conditions like glaucoma or edema .
Synthesis of Novel Materials
The unique chemical structure of this compound allows for its use in synthesizing novel materials. Its reactivity can be harnessed to create polymers or composite materials with enhanced properties. For example, the sulfonamide group can facilitate cross-linking reactions in polymer matrices, improving mechanical strength and thermal stability .
Case Studies and Research Findings
属性
IUPAC Name |
5-(2-aminoethyl)-2-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O3S.ClH/c14-12-4-3-10(5-6-15)8-13(12)20(17,18)16-9-11-2-1-7-19-11;/h1-4,7-8,16H,5-6,9,15H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPBNZZEUJNVMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNS(=O)(=O)C2=C(C=CC(=C2)CCN)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













